![molecular formula C23H23N3O3 B2383471 2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903685-81-3](/img/structure/B2383471.png)
2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a phenyl group attached to a tetrahydro-2H-pyran ring, which is further connected to a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenyl group, and finally the formation of the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl group is a common aromatic ring, while the tetrahydro-2H-pyran is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The phenyl group is generally quite stable, but the tetrahydro-2H-pyran ring could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonyl group could potentially make it polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Anticancer and Anti-5-lipoxygenase Agents
Compounds with pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).
Antitubercular and Antimicrobial Activity
Research on 4H-chromeno[2,3-d]pyrimidine derivatives has shown these compounds to possess antitubercular and antimicrobial activities, suggesting their usefulness in combating infectious diseases (Kamdar et al., 2011).
Synthesis of New Ring Systems
The development of new ring systems such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives highlights the ongoing exploration in the synthesis of novel heterocyclic compounds for potential pharmacological applications (Huber et al., 1987).
Antimicrobial and Antibacterial Applications
Several studies have synthesized and evaluated pyrazolopyrimidine and pyridopyrimidine derivatives for their antimicrobial and antibacterial properties, demonstrating the potential of these compounds in developing new antimicrobial agents (Beyzaei et al., 2017).
Corrosion Inhibition
Research on pyrazolo[3,4-d]pyrimidine derivatives has also explored their applications in corrosion inhibition, indicating their potential in protecting metal surfaces against corrosion in acidic environments (Abdel Hameed et al., 2020).
Propriétés
IUPAC Name |
5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21-18-16-25(13-9-19(18)24-20-8-4-5-12-26(20)21)22(28)23(10-14-29-15-11-23)17-6-2-1-3-7-17/h1-8,12H,9-11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLJGPSUVCNGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

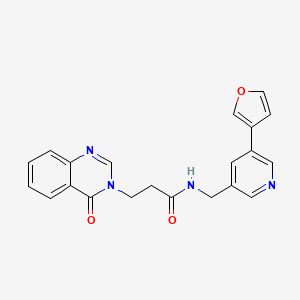
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
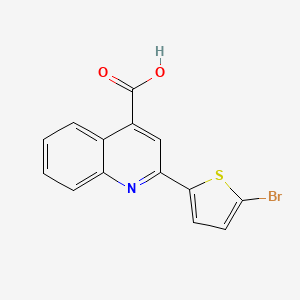
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
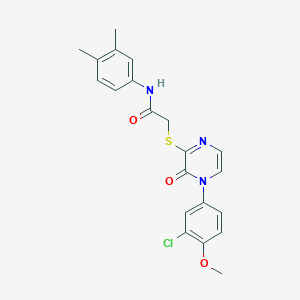
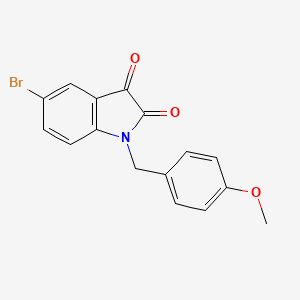
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
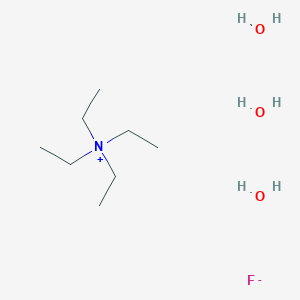
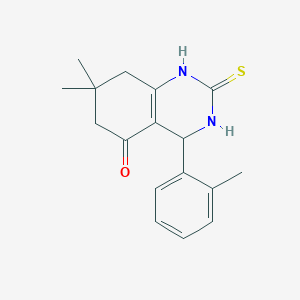
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)
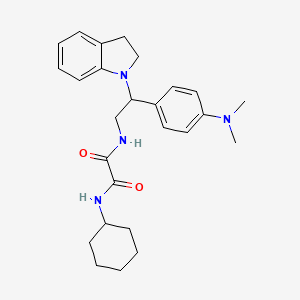
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)